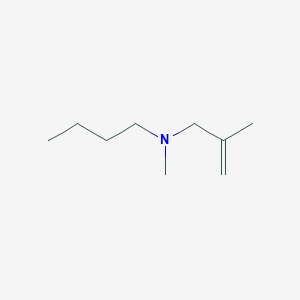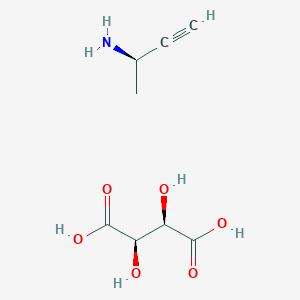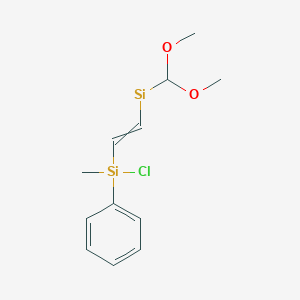![molecular formula C15H22BrNO B14574863 3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide CAS No. 61321-18-4](/img/structure/B14574863.png)
3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide is a nitrogen-containing heterocyclic compound. The core structure, 2-azabicyclo[3.2.1]octane, is a bicyclic system consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. This compound has significant potential in drug discovery due to its unique structure and bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol typically involves the construction of the 2-azabicyclo[3.2.1]octane core. One common method is the [5+2] cycloaddition reaction, which can be achieved through oxidative dearomatization-induced cascade reactions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenolic hydroxyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
- **Oxid
Properties
CAS No. |
61321-18-4 |
|---|---|
Molecular Formula |
C15H22BrNO |
Molecular Weight |
312.24 g/mol |
IUPAC Name |
3-(2-ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide |
InChI |
InChI=1S/C15H21NO.BrH/c1-2-16-9-8-15(7-6-13(16)11-15)12-4-3-5-14(17)10-12;/h3-5,10,13,17H,2,6-9,11H2,1H3;1H |
InChI Key |
JRBBDIZFSKGGEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CCC1C2)C3=CC(=CC=C3)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-glutamic acid](/img/structure/B14574780.png)
![2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl dimethylarsinite](/img/structure/B14574781.png)




![3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14574819.png)






![6-{[N-(2-Methylacryloyl)glycyl]amino}hexanoic acid](/img/structure/B14574871.png)
